2-(3-methyl-1,2-oxazol-5-yl)-N-[2-(7-oxabicyclo[2.2.1]heptan-2-yl)ethyl]pyrrolidine-1-carboxamide
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Overview
Description
2-(3-methyl-1,2-oxazol-5-yl)-N-[2-(7-oxabicyclo[221]heptan-2-yl)ethyl]pyrrolidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a bicyclic ether, and a pyrrolidine carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-1,2-oxazol-5-yl)-N-[2-(7-oxabicyclo[221]heptan-2-yl)ethyl]pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available precursors
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bicyclic Ether: This step often involves the use of a Diels-Alder reaction to form the bicyclic structure.
Coupling with Pyrrolidine Carboxamide: The final step involves the coupling of the oxazole-bicyclic ether intermediate with a pyrrolidine carboxamide derivative, typically using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-1,2-oxazol-5-yl)-N-[2-(7-oxabicyclo[2.2.1]heptan-2-yl)ethyl]pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under strong oxidative conditions.
Reduction: The carboxamide group can be reduced to an amine under reducing conditions.
Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring may yield oxazole-5-carboxylic acid derivatives, while reduction of the carboxamide group may yield the corresponding amine.
Scientific Research Applications
2-(3-methyl-1,2-oxazol-5-yl)-N-[2-(7-oxabicyclo[2.2.1]heptan-2-yl)ethyl]pyrrolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Material Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-methyl-1,2-oxazol-5-yl)-N-[2-(7-oxabicyclo[2.2.1]heptan-2-yl)ethyl]pyrrolidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and the bicyclic ether moiety may play crucial roles in binding to these targets, while the pyrrolidine carboxamide group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methyl-1,2-oxazol-5-yl)acetonitrile
- (5-methyl-1,2-oxazol-3-yl)methanesulfonamide
Uniqueness
Compared to similar compounds, 2-(3-methyl-1,2-oxazol-5-yl)-N-[2-(7-oxabicyclo[2.2.1]heptan-2-yl)ethyl]pyrrolidine-1-carboxamide is unique due to the presence of the bicyclic ether and the pyrrolidine carboxamide moiety. These structural features may confer enhanced biological activity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-methyl-1,2-oxazol-5-yl)-N-[2-(7-oxabicyclo[2.2.1]heptan-2-yl)ethyl]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-11-9-16(23-19-11)14-3-2-8-20(14)17(21)18-7-6-12-10-13-4-5-15(12)22-13/h9,12-15H,2-8,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSKUFWUTJCGML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2C(=O)NCCC3CC4CCC3O4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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